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Abstract

PRX933 hydrochloride, also known by its development codes GW876167 and BVT-933, is a
selective agonist of the serotonin 2C (5-HT2C) receptor. This document provides a
comprehensive overview of its basic pharmacological profile, drawing from available preclinical
and clinical information. PRX933 hydrochloride has been investigated for its therapeutic
potential in metabolic disorders, primarily obesity, and has undergone Phase llb clinical trials.
Its mechanism of action centers on the activation of 5-HT2C receptors, which are pivotal in
regulating appetite and energy balance. This guide consolidates the known data on its receptor
binding, functional activity, and preclinical efficacy, alongside the methodologies employed in its
evaluation.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter implicated in a wide array of
physiological processes, including mood, cognition, and appetite. The diverse effects of
serotonin are mediated by a large family of receptors, among which the 5-HT2C receptor has
emerged as a significant target for the development of anti-obesity therapeutics.[1] Agonism of
the 5-HT2C receptor has been shown to decrease food intake and promote weight loss, likely
through the activation of pro-opiomelanocortin (POMC) neurons in the hypothalamus.
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PRX933 hydrochloride is a selective 5-HT2C receptor agonist that has been the subject of
pharmaceutical development for the treatment of obesity.[2] This technical guide aims to
provide a detailed summary of its pharmacological properties to inform further research and
development efforts in the field of metabolic diseases.

Physicochemical Properties

A summary of the basic chemical and physical properties of PRX933 hydrochloride is
presented in Table 1.

Table 1: Physicochemical Properties of PRX933 Hydrochloride

Property Value

Chemical Name PRX933 hydrochloride

GW876167 hydrochloride, BVT-933
Synonyms

hydrochloride
Molecular Formula C16H21Ns02-HCI
Molecular Weight 351.83 g/mol
CAS Number 639029-42-8
Target 5-HT2C Receptor
Pathway GPCR/G Protein; Neuronal Signaling[3]

Non-Clinical Pharmacology
Mechanism of Action

PRX933 hydrochloride exerts its pharmacological effects by selectively binding to and
activating the 5-HT2C receptor, a G-protein coupled receptor (GPCR). The 5-HT2C receptor is
primarily coupled to Gg/11 proteins, and its activation leads to the stimulation of phospholipase
C (PLC). This, in turn, results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2)
into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of
intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of
downstream cellular responses. In the context of appetite regulation, the activation of 5-HT2C
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receptors on POMC neurons in the arcuate nucleus of the hypothalamus is a key mechanism.
This leads to the release of a-melanocyte-stimulating hormone (a-MSH), which then acts on
melanocortin 4 receptors (MC4R) to promote satiety and reduce food intake.[4]
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Figure 1: Simplified signaling pathway of PRX933 hydrochloride.

Receptor Binding and Functional Activity

While specific quantitative data for PRX933 hydrochloride's binding affinity (Ki) and functional
potency (EC50 or IC50) from peer-reviewed publications are limited, its classification as a
selective 5-HT2C receptor agonist implies high affinity and functional activity at this receptor
subtype with lower activity at other serotonin receptors (e.g., 5-HT2A and 5-HT2B) and other
neurotransmitter receptors.

Experimental Protocols:

e Receptor Binding Assays: Typically, the affinity of a compound for a specific receptor is
determined using radioligand binding assays. This involves incubating cell membranes
expressing the receptor of interest with a radiolabeled ligand that is known to bind to the
receptor. The test compound (PRX933 hydrochloride) is added at various concentrations to
compete with the radioligand for binding. The concentration of the test compound that
inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, from
which the inhibition constant (Ki) can be calculated.
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Figure 2: General workflow for a receptor binding assay.

¢ Functional Assays: The agonist activity of PRX933 hydrochloride at the 5-HT2C receptor
would be assessed using in vitro functional assays, such as calcium mobilization assays or
inositol phosphate accumulation assays. In a calcium mobilization assay, cells expressing
the 5-HT2C receptor are loaded with a calcium-sensitive fluorescent dye. Upon addition of
PRX933 hydrochloride, activation of the Gg/11 pathway leads to an increase in intracellular
calcium, which is detected as an increase in fluorescence. The concentration of the
compound that produces 50% of the maximal response is the EC50 value.
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Figure 3: General workflow for a calcium mobilization functional assay.

In Vivo Efficacy

Preclinical studies in animal models of obesity have been crucial in establishing the proof-of-
concept for 5-HT2C receptor agonists. For BVT-933, it has been shown to reduce food intake

and body weight in rodent models.[2]
Experimental Protocols:

+ Animal Models of Obesity: Diet-induced obesity (DIO) models in mice or rats are commonly
used. In these models, animals are fed a high-fat diet for an extended period to induce

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b10801115?utm_src=pdf-body-img
http://reports.huginonline.com/898022/115545.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10801115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

obesity. The test compound (PRX933 hydrochloride) is then administered, and its effects
on food intake, body weight, and other metabolic parameters are monitored over time.

Clinical Pharmacology

PRX933 hydrochloride, under the name BVT-933, advanced to Phase Ilb clinical trials for the
treatment of obesity.[2] A Phase lla study involving 154 obese patients demonstrated that BVT-
933, at two different doses over four weeks, resulted in a statistically significant and clinically
relevant reduction in body weight compared to placebo.[4] The subsequent Phase llb trial
aimed to further assess the effects on body weight, safety, and tolerability in a larger population
of 300 obese patients over three months.[2]

Table 2: Summary of BVT-933 Clinical Trials for Obesity

Trial Phase Number of Patients  Duration Key Findings

Statistically significant
and clinically relevant
Phase lla 154 4 weeks weight reduction

compared to placebo.

[4]

Designed to assess

effects on body
Phase IlIb 300 3 months ]

weight, safety, and

tolerability.[2]

Conclusion

PRX933 hydrochloride is a selective 5-HT2C receptor agonist that has shown promise as a
potential therapeutic agent for obesity. Its mechanism of action, centered on the activation of
hypothalamic pathways that regulate satiety, is well-supported by the known pharmacology of
the 5-HT2C receptor. While detailed quantitative data from peer-reviewed literature remains
limited, the progression of this compound to Phase lIb clinical trials underscores its potential.
Further disclosure of preclinical and clinical data would be invaluable for the scientific
community to fully understand the pharmacological profile of PRX933 hydrochloride and its
place in the landscape of anti-obesity therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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